2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, thiazole, and naphthalene moieties
Preparation Methods
The synthesis of 2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions (CuAAC reaction).
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthalene derivative reacts with the triazole intermediate.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a haloketone.
Chemical Reactions Analysis
2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those enzymes that are crucial for bacterial survival, making it a candidate for antibiotic development.
Material Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, thereby exerting its effects on cancer cells.
Comparison with Similar Compounds
2-{[4-ETHYL-5-(NAPHTHALEN-1-YLMETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other compounds that have similar structural motifs:
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring but differ in their biological activity and applications.
Triazole Derivatives: Triazole-based antifungal agents (e.g., fluconazole) have a similar triazole ring but are used primarily for their antifungal properties.
Naphthalene Derivatives: Naphthalene-based compounds, such as naphthalene diimides, are used in materials science for their electronic properties.
Properties
IUPAC Name |
2-[[4-ethyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-2-25-17(12-15-8-5-7-14-6-3-4-9-16(14)15)23-24-20(25)28-13-18(26)22-19-21-10-11-27-19/h3-11H,2,12-13H2,1H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INERXLHSXZIKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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